4-{(2E)-2-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]hydrazinyl}-3-nitrobenzonitrile
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Overview
Description
4-{2-[(1,3-DIPHENYL-1H-PYRAZOL-4-YL)METHYLENE]HYDRAZINO}-3-NITROBENZONITRILE is a complex organic compound featuring a pyrazole ring, a hydrazone linkage, and a nitrobenzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[(1,3-DIPHENYL-1H-PYRAZOL-4-YL)METHYLENE]HYDRAZINO}-3-NITROBENZONITRILE typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the reaction of phenylhydrazine with acetophenone under acidic conditions to form 1,3-diphenyl-1H-pyrazole.
Hydrazone Formation: The 1,3-diphenyl-1H-pyrazole is then reacted with hydrazine hydrate to form the corresponding hydrazone.
Condensation Reaction: The hydrazone is condensed with 3-nitrobenzonitrile in the presence of a suitable catalyst, such as acetic acid, to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to handle larger quantities of reactants.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazone linkage, leading to the formation of corresponding oxides.
Reduction: Reduction of the nitro group can yield the corresponding amine derivative.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H₂SO₄) or Lewis acids like aluminum chloride (AlCl₃).
Major Products
Oxidation: Oxidized derivatives of the hydrazone linkage.
Reduction: Amino derivatives of the nitro group.
Substitution: Various substituted aromatic derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound has shown potential as an antimicrobial agent. Studies have demonstrated its effectiveness against a range of bacterial strains, making it a candidate for further development in antibacterial therapies .
Medicine
In medicinal chemistry, derivatives of this compound have been explored for their anticancer properties. The presence of the pyrazole ring and the nitro group contributes to its cytotoxic activity against cancer cells .
Industry
Industrially, the compound can be used in the development of new materials with specific electronic or optical properties due to its conjugated system and functional groups.
Mechanism of Action
The mechanism of action of 4-{2-[(1,3-DIPHENYL-1H-PYRAZOL-4-YL)METHYLENE]HYDRAZINO}-3-NITROBENZONITRILE involves its interaction with cellular targets such as enzymes and DNA. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, its ability to intercalate into DNA strands can disrupt DNA replication and transcription processes, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
1,3-Diphenyl-1H-pyrazole: A precursor in the synthesis of the target compound, known for its anti-inflammatory and analgesic properties.
3-Nitrobenzonitrile: Another precursor, used in various organic syntheses.
Hydrazones: A class of compounds with similar hydrazone linkages, known for their antimicrobial and anticancer activities.
Uniqueness
The uniqueness of 4-{2-[(1,3-DIPHENYL-1H-PYRAZOL-4-YL)METHYLENE]HYDRAZINO}-3-NITROBENZONITRILE lies in its combined structural features, which confer a broad spectrum of biological activities. Its ability to undergo various chemical reactions also makes it a valuable intermediate in synthetic chemistry.
Properties
Molecular Formula |
C23H16N6O2 |
---|---|
Molecular Weight |
408.4 g/mol |
IUPAC Name |
4-[(2E)-2-[(1,3-diphenylpyrazol-4-yl)methylidene]hydrazinyl]-3-nitrobenzonitrile |
InChI |
InChI=1S/C23H16N6O2/c24-14-17-11-12-21(22(13-17)29(30)31)26-25-15-19-16-28(20-9-5-2-6-10-20)27-23(19)18-7-3-1-4-8-18/h1-13,15-16,26H/b25-15+ |
InChI Key |
ALQADCUALFXDCR-MFKUBSTISA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NN(C=C2/C=N/NC3=C(C=C(C=C3)C#N)[N+](=O)[O-])C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2C=NNC3=C(C=C(C=C3)C#N)[N+](=O)[O-])C4=CC=CC=C4 |
Origin of Product |
United States |
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